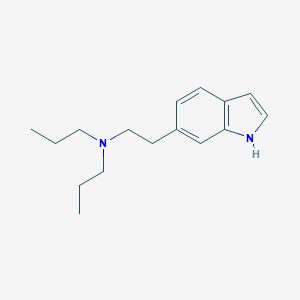
6-(2-(di-n-Propylamino)ethyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(di-n-Propylamino)ethyl)indole, also known as this compound, is a useful research compound. Its molecular formula is C16H24N2 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Studies
6-(2-(di-n-Propylamino)ethyl)indole has been investigated for its role as a serotonin receptor modulator , particularly targeting the 5-HT2A receptor. This receptor is implicated in various neurological and psychiatric conditions, including depression and anxiety disorders.
Table 1: Serotonin Receptor Binding Affinity
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2A | 25 |
| 5-HT1A | 180 |
The binding affinity data indicate that this compound may serve as a potential therapeutic agent in the treatment of mood disorders by modulating serotonin pathways.
Anticancer Research
Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Caspase activation |
| A549 (Lung) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | DNA damage response |
These findings suggest that this compound could be developed further as an anticancer agent, especially given its lower IC50 values compared to conventional chemotherapeutics.
Neuropharmacology
The compound's interaction with neurotransmitter systems has led to investigations into its potential as a treatment for neurodegenerative diseases. Preliminary results indicate neuroprotective properties, possibly through antioxidant mechanisms.
Case Study: Neuroprotective Effects
In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This suggests potential applications in conditions like Alzheimer's disease.
Analyse Des Réactions Chimiques
Reduction Reactions
The nitro-substituted derivatives of this compound undergo catalytic hydrogenation to yield indoline or indolone frameworks, which are key intermediates in synthesizing bioactive molecules like Ropinirole hydrochloride.
Key Examples:
-
Hydrogenation of Nitro Group :
-
Alternative Reductions :
Oxidation and Hydroxylation
The ethylamine side chain and indole ring are susceptible to oxidative modifications, enabling metabolic and synthetic transformations.
Hydroxylation at C6 Position:
-
Reaction : Oxidation of 6-(2-(di-n-propylamino)ethyl)indole introduces a hydroxyl group at the 6-position via a multi-step synthesis involving methyl 3,5-dinitro-o-toluate and the Batcho-Leimgruber indole synthesis.
Alkylation and Acylation
The tertiary amine and indole NH participate in alkylation and acylation reactions, facilitating structural diversification.
Alkylation via Royer Reaction:
-
Reaction : Ethyl-6-(2-di-n-propylaminoethyl)-2-nitrophenylpyruvate undergoes base-mediated cyclization (e.g., with sodium ethoxide) to form indolone derivatives.
Acylation with Diethyl Oxalate:
-
Reaction : Condensation of 2-methyl-3-nitrophenylethyl-N,N-di-n-propylamine with diethyl oxalate in the presence of sodium hydride forms ethyl pyruvate derivatives.
Functional Group Interconversion
The indole NH and side-chain amine enable targeted modifications for pharmacological optimization.
N-Alkylation for Dopamine Agonists:
-
Reaction : Reductive alkylation of the primary amine in aminoethyloxindole derivatives with di-n-propylamine yields analogs with enhanced dopaminergic activity .
Comparative Reaction Data Table
Pharmacological Relevance
Modifications to this compound directly impact biological activity:
Propriétés
Numéro CAS |
122519-98-6 |
|---|---|
Formule moléculaire |
C16H24N2 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
N-[2-(1H-indol-6-yl)ethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C16H24N2/c1-3-10-18(11-4-2)12-8-14-5-6-15-7-9-17-16(15)13-14/h5-7,9,13,17H,3-4,8,10-12H2,1-2H3 |
Clé InChI |
TYZLFKJNZSZXST-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CC2=C(C=C1)C=CN2 |
SMILES canonique |
CCCN(CCC)CCC1=CC2=C(C=C1)C=CN2 |
Key on ui other cas no. |
122519-98-6 |
Synonymes |
6-(2-(di-n-propylamino)ethyl)indole 6-DNPAEI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















